An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyridazin-3(2H)-one
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridazin-3(2H)-one (CAS No. 13327-27-0) is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities and presence in a wide array of biologically active molecules.[1] Derivatives have shown significant potential in various therapeutic areas, including cardiovascular diseases, inflammation, and cancer.[2][3] A thorough understanding of the physicochemical properties of the core 6-Methylpyridazin-3(2H)-one structure is fundamental for any research and development involving this scaffold. It dictates formulation strategies, bioavailability, interaction with biological targets, and the design of new analogues.
This guide provides a comprehensive analysis of the key physicochemical parameters of 6-Methylpyridazin-3(2H)-one, offering both established data and field-proven experimental methodologies for its characterization.
Molecular Structure and Identification
The foundational characteristics of 6-Methylpyridazin-3(2H)-one are its molecular structure and standard identifiers.
| Identifier | Value | Source |
| IUPAC Name | 6-methylpyridazin-3(2H)-one | [4] |
| CAS Number | 13327-27-0 | [5] |
| Molecular Formula | C₅H₆N₂O | [5] |
| Molecular Weight | 110.11 g/mol | [5] |
| Canonical SMILES | CC1=CC=C(NN1)O | [5] |
| InChI Key | QZWIXLPWMGHDDD-UHFFFAOYSA-N | [5] |
Tautomerism: The Keto-Enol Equilibrium
A critical structural feature of pyridazin-3(2H)-ones is their existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.[6] For 6-Methylpyridazin-3(2H)-one, this equilibrium is between the primary keto form (6-methylpyridazin-3(2H)-one) and its enol tautomer (3-hydroxy-6-methylpyridazine).
Caption: Lactam-lactim tautomerism of 6-Methylpyridazin-3(2H)-one.
Experimental and theoretical studies confirm that the keto form is thermodynamically more stable and thus the predominant species under standard conditions.[6] This has significant implications for its hydrogen bonding capability, acting primarily as a hydrogen bond donor via the N-H group and an acceptor at the carbonyl oxygen.
Physicochemical Data Summary
The following table summarizes the core physicochemical properties of 6-Methylpyridazin-3(2H)-one.
| Property | Value | Method/Comment | Source |
| Physical State | Light yellow to amber crystalline solid | Visual Observation | [7] |
| Melting Point | 143-145 °C | Experimental (likely DSC or capillary) | [7] |
| Boiling Point | 255.55 °C | Predicted/Calculated | N/A |
| pKa | 11.51 ± 0.40 | Predicted | [7] |
| LogP (Octanol/Water) | -0.4 | Computed (cLogP) | [5] |
| Water Solubility | Data not available. Expected to be low. | See Section 3.2 for discussion. | N/A |
Detailed Physicochemical Analysis
Thermal Properties: Melting Point
The melting point of a crystalline solid provides critical information about its purity and lattice energy. For 6-Methylpyridazin-3(2H)-one, the reported range of 143-145 °C indicates a well-defined crystalline structure.[7]
Expert Insight: A sharp melting range, as observed here, is a strong indicator of high purity. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is the modern standard for this determination, as it provides not only the melting point (onset or peak temperature) but also the enthalpy of fusion (ΔHfus), which quantifies the energy required to break the crystal lattice.
This protocol outlines the standard procedure for verifying the melting point and purity of a sample like 6-Methylpyridazin-3(2H)-one.
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C).
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Sample Preparation: Accurately weigh 1-3 mg of 6-Methylpyridazin-3(2H)-one into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.
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DSC Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate, typically 10 °C/min, from a starting temperature (e.g., 25 °C) to a point well beyond the melt (e.g., 180 °C).
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Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the endotherm. The onset temperature is often taken as the melting point for pure substances, while the peak temperature represents the maximum rate of melting. The integrated area of the peak corresponds to the heat of fusion.
Caption: Standard workflow for melting point determination using DSC.
Solubility Profile
Solubility is a paramount property in drug development, influencing everything from formulation to bioavailability. While specific quantitative solubility data for 6-Methylpyridazin-3(2H)-one is not available in the reviewed literature, its structural features suggest moderate solubility in polar organic solvents and low solubility in non-polar solvents.[8] The computed LogP of -0.4 suggests a degree of hydrophilicity.[5]
Expert Insight & Analog Analysis: We can infer the likely solubility behavior from a closely related analog, 6-phenyl-pyridazin-3(2H)-one . A detailed study on this compound found it to be practically insoluble in water (mole fraction ~1.26 x 10⁻⁵), sparingly soluble in alcohols like ethanol, but freely soluble in polar aprotic solvents like DMSO (mole fraction ~4.73 x 10⁻¹).[9][10] Given that the methyl group in 6-Methylpyridazin-3(2H)-one is less lipophilic than a phenyl group, we can hypothesize that its aqueous solubility will be slightly higher than the phenyl analog, but still poor, while maintaining good solubility in solvents like DMSO.
To definitively determine the aqueous solubility, the OECD Guideline 105 (Flask Method) is the gold standard.[1]
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Preparation: Add an excess amount of 6-Methylpyridazin-3(2H)-one to a known volume of purified water (or buffer of desired pH) in a glass-stoppered flask. The excess solid is crucial to ensure saturation is reached.
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Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test is often run to determine the time to equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge or filter the sample to separate the saturated aqueous solution from the excess solid. This step must be performed without temperature change.
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Quantification: Accurately determine the concentration of 6-Methylpyridazin-3(2H)-one in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed as the mass of the solute per volume of the solution (e.g., mg/mL or g/L).
Ionization (pKa)
The pKa is the pH at which a molecule is 50% ionized. The predicted pKa of 11.51 for 6-Methylpyridazin-3(2H)-one corresponds to the deprotonation of the N-H bond of the pyridazinone ring, indicating it is a very weak acid.[7]
Expert Insight: A pKa of 11.51 means that at physiological pH (~7.4), the molecule will be overwhelmingly in its neutral, unionized form. This is a critical piece of information for predicting its absorption and distribution characteristics, as neutral species more readily cross biological membranes. Potentiometric titration is a reliable method for experimentally determining pKa.[2]
Spectroscopic Profile
Spectroscopic data provides an essential fingerprint for identity confirmation and structural elucidation.
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¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural confirmation. Based on studies of similar pyridazinone derivatives, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show a singlet for the methyl (CH₃) protons, two distinct signals for the vinyl protons on the pyridazine ring (likely doublets due to coupling), and a broad singlet for the N-H proton.[11] The ¹³C NMR spectrum would show five distinct signals: one for the methyl carbon, two for the vinyl carbons, one for the quaternary carbon attached to the methyl group, and a characteristic downfield signal for the carbonyl carbon (C=O).[1][11]
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Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Key expected absorbances for 6-Methylpyridazin-3(2H)-one include a strong C=O (carbonyl) stretch around 1650-1680 cm⁻¹ and an N-H stretch in the region of 3100-3300 cm⁻¹.[5]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 6-Methylpyridazin-3(2H)-one, the molecular ion peak [M]⁺ would be observed at m/z 110.[5]
Solid-State Properties: Crystal Structure
While a specific crystal structure file for 6-Methylpyridazin-3(2H)-one was not retrieved from the Crystallography Open Database (COD), analysis of similar pyridazinone structures reveals a common and critical packing motif.[3][8]
Expert Insight: In the solid state, pyridazinone derivatives typically form centrosymmetric dimers through strong intermolecular N-H···O hydrogen bonds.[8] This creates a stable, planar eight-membered ring motif (R²₂(8) in graph-set notation). This dimerization significantly influences the compound's melting point, lattice energy, and can affect its dissolution rate. It is highly probable that 6-Methylpyridazin-3(2H)-one adopts a similar hydrogen-bonded dimer structure in its crystalline form.
Conclusion
6-Methylpyridazin-3(2H)-one is a crystalline solid with a high melting point, reflecting a stable crystal lattice likely dominated by strong intermolecular N-H···O hydrogen bonding. Its tautomeric equilibrium heavily favors the keto form. As a very weak acid, it is almost exclusively neutral at physiological pH. While predicted to be hydrophilic (cLogP -0.4), its solubility in water is expected to be poor, analogous to similar structures, whereas good solubility is anticipated in polar aprotic solvents like DMSO. The provided experimental protocols for DSC, solubility, and pKa determination offer a robust framework for researchers to verify these properties and ensure the quality and consistency of the material used in drug discovery and development programs.
References
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J&K Scientific (n.d.). 6-Methylpyridazin-3[2H]-one, 97%. Retrieved from [Link].
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Al-Tel, T. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1395-1417. Available at: [Link].
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